![molecular formula C21H17ClN4O3S B287793 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287793.png)
5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione, also known as CPT, is a synthetic compound that has shown promising results in scientific research applications. CPT is a spirooxindole derivative, which has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell growth and survival. 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation and cell survival. Additionally, 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been found to induce oxidative stress, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione in lab experiments is its ability to inhibit the growth of various cancer cells, making it a promising candidate for cancer research. Additionally, 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been found to have low toxicity, making it a safer alternative to other cancer drugs. One limitation of using 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione in lab experiments is its low solubility, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action. Additionally, the development of 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione derivatives may lead to the discovery of more potent and selective compounds with fewer side effects.
Synthesemethoden
5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been synthesized through various methods, including the one-pot, three-component reaction, and the multi-step reaction. The one-pot, three-component reaction involves the reaction of isatin, 5-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiazolidine-2,4-dione, and ammonium acetate in the presence of acetic acid. The multi-step reaction involves the reaction of isatin with malonic acid, followed by the reaction of the resulting product with thiosemicarbazide, and then with 5-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has shown promising results in scientific research applications, particularly in the field of cancer research. 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
Eigenschaften
Produktname |
5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
|---|---|
Molekularformel |
C21H17ClN4O3S |
Molekulargewicht |
440.9 g/mol |
IUPAC-Name |
5//'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3//'-1H-indole]-2//',4-dione |
InChI |
InChI=1S/C21H17ClN4O3S/c1-12-18(19(28)26(24(12)2)14-6-4-3-5-7-14)25-17(27)11-30-21(25)15-10-13(22)8-9-16(15)23-20(21)29/h3-10H,11H2,1-2H3,(H,23,29) |
InChI-Schlüssel |
WOSQJAJWLWALGI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)CSC34C5=C(C=CC(=C5)Cl)NC4=O |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)CSC34C5=C(C=CC(=C5)Cl)NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



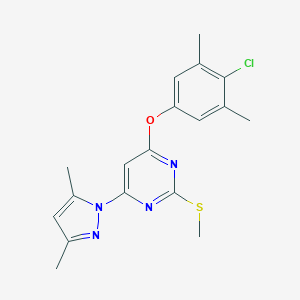
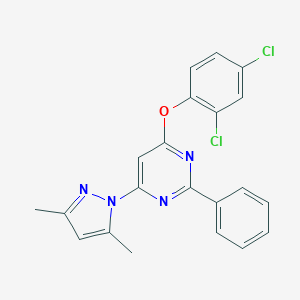
![N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide](/img/structure/B287715.png)
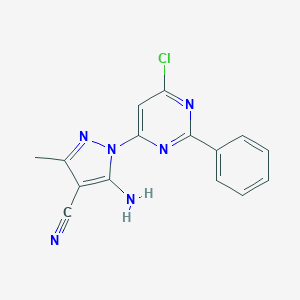
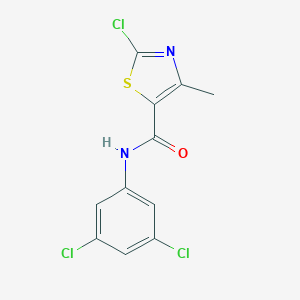
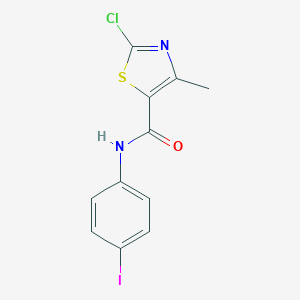
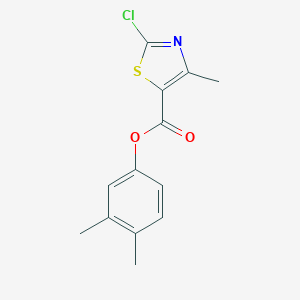
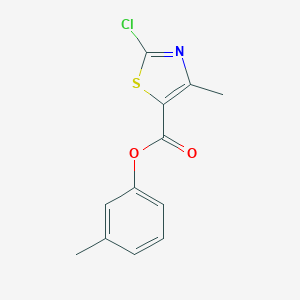
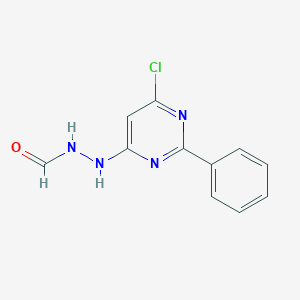
![N'-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide](/img/structure/B287726.png)
![5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287730.png)
![5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B287731.png)
![5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287732.png)
![5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287733.png)